molecular formula C12H17Cl2N3O2S B1672587 N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride CAS No. 113276-94-1

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride

Cat. No. B1672587
M. Wt: 338.3 g/mol
InChI Key: RJJLZYZEVNCZIW-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, also known as H-8, is a chemical compound with the empirical formula C12H15N3O2S · 2HCl . It has a molecular weight of 338.25 . This compound is often used in its purum form, with an assay of ≥99.0% (TLC) .


Molecular Structure Analysis

The molecular structure of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride consists of a isoquinoline ring attached to a sulfonamide group and a dihydrochloride group . The SMILES string representation of the molecule is Cl.Cl.CNCCNS(=O)(=O)c1cccc2cnccc12 .

Scientific Research Applications

Neuroprotective Potential

A study by Cagnoli, Atabay, and Manev (1996) highlighted the neuroprotective properties of isoquinolinesulfonamide derivatives, including N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide. These compounds were found to prevent various types of apoptosis in primary cultures of cerebellar granule neurons, suggesting their potential as targets in developing neuroprotective drugs (Cagnoli, Atabay, & Manev, 1996).

Inhibition of Protein Kinases

Hidaka et al. (1984) discovered that N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide is a potent inhibitor of cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. This suggests its utility in studying and potentially modulating these kinase pathways in various physiological and pathological processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Cancer Research

Ido et al. (1991) examined the effects of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide on the growth of P388 murine leukaemic cells and its multidrug-resistant variants. The study found differential responses to the compoundbetween the drug-sensitive and resistant cell lines, indicating its potential utility in cancer research, particularly in understanding drug resistance mechanisms (Ido, Nagao, Higashigawa, Shibata, Taniguchi, Hamazaki, & Sakurai, 1991).

Interactions with cAMP-Dependent Protein Kinase

Research by Hagiwara, Inagaki, and Hidaka (1987) focused on the interaction of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide with the catalytic subunit of bovine cardiac muscle cAMP-dependent protein kinase. This study provides insight into the molecular interactions of the compound with protein kinases, offering potential avenues for drug design and therapeutic modulation of kinase-related pathways (Hagiwara, Inagaki, & Hidaka, 1987).

Structural Analysis in Kinase Inhibition

A study by Engh, Girod, Kinzel, Huber, and Bossemeyer (1996) detailed the crystal structures of protein kinase complexes with isoquinolinesulfonamide inhibitors, including N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide. This research is crucial in understanding the inhibition mechanisms of these compounds at the molecular level, aiding in the design of specific modulators for signaling pathways (Engh, Girod, Kinzel, Huber, & Bossemeyer, 1996).

Regulation of Serotonin Synthesis

Stenfors and Ross (2002) investigated the involvement of protein kinases, including the inhibition by N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide, in the regulation of serotonin synthesis in the mouse brain. The study underscores the compound's significance in neurological research, particularly in understanding neurotransmitter regulation (Stenfors & Ross, 2002).

properties

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLZYZEVNCZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017099
Record name H 8 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride

CAS RN

113276-94-1
Record name 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H 8 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
F Rodriguez-Pascual, MT Miras-Portugal, M Torres - Neuroscience, 1995 - Elsevier
The effects of the membrane-permeable cGMP analogue, 8-bromoguanosine 3′:5′-cyclic monophosphate on acetylcholine-evoked catecholamine secretion and cytosolic increases …
Number of citations: 22 www.sciencedirect.com
H Kido, N Fukusen, N Katunuma - Biochemical and biophysical research …, 1987 - Elsevier
Induction of tyrosine aminotransferase by glucocorticoid in rat hepatocytes was inhibited concentration-dependently by 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-…
Number of citations: 28 www.sciencedirect.com
MW Klymkowsky - Experimental cell research, 1988 - Elsevier
A number of metabolic inhibitors including the mRNA transcription inhibitor actinomycin D; the protein synthesis inhibitors emetine, cycloheximide, and puromycin; the energy …
Number of citations: 50 www.sciencedirect.com
P Li, XL Yang - Pflügers Archiv, 2001 - Springer
The effects of forskolin on γ-aminobutyric acid type-A (GABA A ) and glycine receptors in amacrine-like cells of carp (Carassius auratus) retina were studied using patch-clamp …
Number of citations: 8 link.springer.com
M Uki, J Nabekura, N Akaike - Journal of neurochemistry, 1999 - Wiley Online Library
: The effects of various types of steroids on the nicotinic acetylcholine (ACh) receptor (nAChR)‐mediated responses were investigated in superior cervical ganglionic neurons acutely …
Number of citations: 41 onlinelibrary.wiley.com
K Ogino, Y Izumi, H Segawa, Y Takeyama… - European Journal of …, 1994 - Elsevier
The effects of zinc hydroxide on the respiratory burst and phagocytosis by rat neutrophils were examined. Zinc hydroxide induced an increase in oxygen consumption and O 2 − …
Number of citations: 20 www.sciencedirect.com
CB Powell, K Manning, JL Collins - Gynecologic oncology, 1993 - Elsevier
We have recently shown that IFNα induces a cytolytic mechanism in human ovarian carcinoma cell lines which is revealed when protein synthesis is subsequently inhibited. In order to …
Number of citations: 9 www.sciencedirect.com
JN Dholakia, AJ Wahba - Proceedings of the National …, 1988 - National Acad Sciences
We have demonstrated that the purified guanine nine nucleotide exchange factor (GEF) may be isolated as a complex with NADPH. Complete inhibition of the GEF-catalyzed exchange …
Number of citations: 122 www.pnas.org
A Kondepudi, A Johnson - American journal of respiratory cell and …, 1993 - atsjournals.org
Fibroblasts of the pulmonary interstitium are intimately involved in the response of the lung to inflammation as well as in repair of injured tissues. The response of fibroblasts within an …
Number of citations: 51 www.atsjournals.org
N Darvish, J Winaver, D Dagan - American Journal of …, 1995 - journals.physiology.org
Cl- channels activated by natriuretic peptides were detected in cultured rat proximal convoluted tubule (PCT) cells with the use of patch-clamp methodology. Bath application of atrial …
Number of citations: 25 journals.physiology.org

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